methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889248
InChI: InChI=1S/C17H20ClFN2O4/c1-17(2,3)25-16(23)21-14(15(22)24-4)5-9-8-20-13-7-11(18)12(19)6-10(9)13/h6-8,14,20H,5H2,1-4H3,(H,21,23)/t14-/m1/s1
SMILES:
Molecular Formula: C17H20ClFN2O4
Molecular Weight: 370.8 g/mol

methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC15889248

Molecular Formula: C17H20ClFN2O4

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate -

Specification

Molecular Formula C17H20ClFN2O4
Molecular Weight 370.8 g/mol
IUPAC Name methyl (2R)-3-(6-chloro-5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C17H20ClFN2O4/c1-17(2,3)25-16(23)21-14(15(22)24-4)5-9-8-20-13-7-11(18)12(19)6-10(9)13/h6-8,14,20H,5H2,1-4H3,(H,21,23)/t14-/m1/s1
Standard InChI Key NQCCBOHTISUYII-CQSZACIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)OC

Introduction

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate is a complex organic compound with significant relevance in medicinal chemistry and pharmaceutical research. It features a methyl ester functional group, a tert-butoxycarbonyl protecting group on the amino function, and an indole derivative that includes both chlorine and fluorine substituents. This unique structure positions it as a candidate for various pharmaceutical applications, particularly in the development of new therapeutic agents.

Synthesis

The synthesis of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate typically involves several key steps, including the use of protecting groups to facilitate multi-step organic synthesis. These methods highlight the importance of protecting groups in maintaining the integrity of sensitive functional groups during complex reactions.

Biological Activity

The indole structure in this compound is known for its role in various biological processes. The presence of chlorine and fluorine substituents may influence its interaction with biological targets, potentially enhancing its potency or selectivity. While specific biological activities of this compound are not extensively documented, its structural components suggest potential interactions with biological pathways, contributing to pharmacological effects such as anti-cancer or anti-inflammatory actions.

Comparison with Similar Compounds

Several compounds share structural similarities with methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate, highlighting the diversity of indole derivatives in medicinal chemistry. Here is a comparison table:

Compound NameStructural FeaturesBiological Activity
Methyl 6-chloroindole-3-carboxylateIndole core, carboxylic acidAnticancer
Methyl 5-fluoroindole-2-carboxylateIndole core, carboxylic acidAntimicrobial
tert-Butyl (R)-2-amino-3-(4-fluorophenyl)propanoateAmino acid derivativeAnti-inflammatory

Applications in Drug Development

This compound has potential applications in drug development, particularly as a lead compound in the synthesis of new pharmaceuticals targeting various diseases. Its structural features may allow it to interact with specific biological pathways, making it a candidate for further investigation in medicinal chemistry.

Future Research Directions

Further studies are needed to fully understand the therapeutic potential and safety profile of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate. Interaction studies involving this compound focus on its binding affinity to various biological targets, employing techniques such as in vitro assays and computational modeling. These studies are crucial for optimizing its structure for enhanced biological activity and pharmacokinetic properties.

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